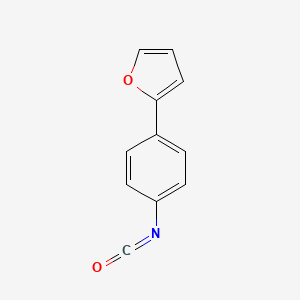

2-(4-イソシアナトフェニル)フラン

説明

2-(4-Isocyanatophenyl)furan is a chemical compound with the molecular formula C11H7NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of furan compounds, including 2-(4-Isocyanatophenyl)furan, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the cycloisomerization of conjugated allenones into furans under mild conditions .Molecular Structure Analysis

The molecular structure of 2-(4-Isocyanatophenyl)furan consists of a furan ring attached to an isocyanatophenyl group . The furan ring is a five-membered aromatic heterocycle, while the isocyanatophenyl group contains a phenyl ring attached to an isocyanate functional group .Chemical Reactions Analysis

Furan compounds, including 2-(4-Isocyanatophenyl)furan, undergo various chemical reactions. These include oxidation reactions, where furan is converted to furancarboxylic acids, which are then decarboxylated to furan . Other reactions include electrophilic substitution reactions, where furan undergoes nitration, sulfonation, halogenation, and alkylation .科学的研究の応用

医薬品用途

フラン誘導体は、さまざまな医薬品の製造に使用されていることが知られています。 2-(4-イソシアナトフェニル)フランの医薬品における具体的な用途は検索結果には記載されていませんが、イソシアネート基の反応性により、多くの医薬品に共通して見られる尿素やカルバミン酸塩を形成することができるため、この化合物が医薬品の合成に関与している可能性があります。 .

樹脂製造

イソシアネートは、ポリウレタン樹脂の製造における主要な成分です。 2-(4-イソシアナトフェニル)フランは、熱安定性や耐薬品性の向上など、ユニークな特性を持つ可能性のあるフラン系ポリウレタン樹脂の製造に利用できる可能性があります。 .

農薬

検索結果には、2-(4-イソシアナトフェニル)フランが農薬に使用されている具体的な例は示されていませんが、フラン誘導体がこの分野で使用されていることを考えると、この化合物が農薬や除草剤の前駆体または有効成分として役立つ可能性があります。 .

ラッカー製造

フラン誘導体は、ラッカーの成分として挙げられています。 2-(4-イソシアナトフェニル)フランのイソシアネート基は、アルコールと反応してポリウレタンを形成する可能性があります。ポリウレタンは、その耐久性のためにラッカーなどの保護コーティングによく使用されます。 .

材料科学

イソシアネートはさまざまな化合物と反応するため、2-(4-イソシアナトフェニル)フランは、材料科学、特に所望の特定の特性を持つ新しいポリマーの開発における用途について研究することができます。 .

エネルギー部門

関連するフラン誘導体であるフルフラールは、エネルギー関連の用途に関与しています。 これにより、2-(4-イソシアナトフェニル)フランは、新しい燃料の製造やエネルギー生産プロセスにおける溶媒としての潜在的な用途について検討される可能性があります。 .

将来の方向性

The future of furan compounds, including 2-(4-Isocyanatophenyl)furan, lies in their potential applications in various fields. For instance, furan compounds can be economically synthesized from biomass, opening up possibilities for the development of more potent pharmaceutical agents . Additionally, furan compounds can serve as building blocks for the synthesis of a wide range of other compounds .

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . In particular, 2-(4-Isocyanatophenyl)furan has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents.

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan-containing compounds are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular formula is C11H7NO2 , and it has a topological polar surface area of 42.6 , which may influence its ADME properties

Result of Action

It has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents, suggesting that it may have effects at the molecular and cellular levels

Action Environment

The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable increase in the use of biomass-derived furan platform chemicals

生化学分析

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions and the specific biomolecules that 2-(4-Isocyanatophenyl)furan interacts with are yet to be identified.

Cellular Effects

Furan and its derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Furan is known to be metabolized by cytochrome P450 2E1 to form a chemically reactive α,β-unsaturated dialdehyde, which is considered the key toxic metabolite of furan . This metabolite can interact with tissue nucleophiles

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 2-(4-Isocyanatophenyl)furan in animal models. Furan has been studied in rats, and a dose of 0.03 mg/kg body weight was proposed as the no-observed-adverse-effect-level for hepatic toxicity .

Metabolic Pathways

特性

IUPAC Name |

2-(4-isocyanatophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIYROPEPGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594483 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-66-1 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

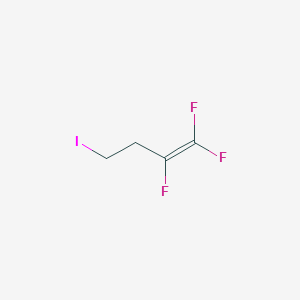

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Copper(2+) bis[2-(dimethylamino)ethan-1-olate]](/img/structure/B1627359.png)

![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)

![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)